2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The molecule is substituted at position 2 with a 4-chlorophenyl group and at position 4 with a (4-methylbenzyl)thio moiety. The compound is part of a broader class of pyrazolo-pyrazine derivatives studied for their pharmacological and material science applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-2-4-15(5-3-14)13-25-20-19-12-18(23-24(19)11-10-22-20)16-6-8-17(21)9-7-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETFKVGCMRTUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the 4-methylbenzylthio group: This can be done through a thiolation reaction, where a thiol group is introduced to the molecule.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The pyrazolo[1,5-a]pyrazine scaffold is shared across multiple analogs, but substituent variations at positions 2 and 4 significantly alter properties:
Substituent Effects at Position 2
- 4-Chlorophenyl (Target Compound) : The electron-withdrawing chlorine atom enhances electrophilicity and may improve metabolic stability compared to electron-donating groups .
- 4-Fluorophenyl (4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine): Fluorine’s smaller size and higher electronegativity reduce steric hindrance and modulate lipophilicity .
- 3,4-Dimethoxyphenyl (4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine): Methoxy groups improve solubility via hydrogen bonding but may reduce CNS penetration .
Substituent Effects at Position 4
- The 4-methyl group increases lipophilicity .
- Benzylthio (4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine): Lacks the methyl group, reducing steric bulk and possibly metabolic resistance .
- 2-Chlorobenzylthio (4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine): Chlorine at the benzyl position adds electronic effects and steric hindrance .
- Chloro (4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine): Direct chloro substitution simplifies the structure but limits functionalization opportunities .
Comparative Data Table
Biological Activity
2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which is recognized for its diverse biological activities. This compound features a chlorophenyl group and a thioether moiety, contributing to its potential biological activity and chemical properties.
Chemical Structure and Properties
- Molecular Formula : C20H16ClN3S
- Molecular Weight : 365.9 g/mol
- CAS Number : 1040662-86-9
The presence of the thioether linkage increases lipophilicity, potentially influencing interactions with biological targets.
Research indicates that compounds with similar structures can act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle, leading to decreased cell proliferation, especially in cancer cell lines. The biochemical pathways affected include:
- Cell Cycle Regulation : Inhibition of CDK2 leads to cell cycle arrest.
- Signal Transduction : Interaction with kinases may alter phosphorylation events critical for cell signaling.
Cellular Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The compound's effects on cellular processes are influenced by the specific context and type of cells being studied.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorophenyl & Thioether | Anticancer activity |
| 4-[(4-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine | Methoxy group on benzyl moiety | Varies in biological activity |
| 2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine | Chlorophenyl & Thioether | Potential anticancer activity |
The unique substitution pattern of this compound may enhance its selectivity towards certain biological targets compared to other analogs.
Anticancer Activity
A study highlighted the compound's role in inhibiting cancer cell proliferation through its action on CDK2. In various cancer cell lines, it was observed that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Properties
Another area of research focused on the anti-inflammatory effects of pyrazole derivatives. The compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
